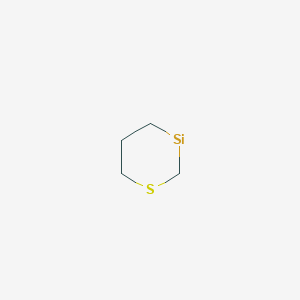![molecular formula C11H10F5NO2 B14745854 propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate CAS No. 2146-21-6](/img/structure/B14745854.png)
propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate is a chemical compound that features a carbamate functional group attached to a difluorotrifluoromethylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 2,5-difluoro-3-(trifluoromethyl)aniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isopropyl alcohol.
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures
Substitution: Electrophiles such as nitric acid for nitration, halogens for halogenation
Oxidation/Reduction: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride
Major Products Formed
Hydrolysis: 2,5-difluoro-3-(trifluoromethyl)aniline and isopropyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound
Applications De Recherche Scientifique
Propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of active pharmaceutical ingredients, particularly those requiring fluorinated aromatic compounds.
Agrochemicals: The compound’s unique properties make it a candidate for developing new pesticides or herbicides.
Material Science: Its stability and reactivity can be exploited in creating new materials with specific properties, such as coatings or polymers.
Mécanisme D'action
The mechanism of action of propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The difluorotrifluoromethylphenyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to more effective therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propan-2-yl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate
- Phenyl N-(propan-2-yl)carbamate
Uniqueness
Propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate is unique due to the presence of both difluoro and trifluoromethyl groups on the aromatic ring. This combination can significantly influence the compound’s chemical and physical properties, such as its reactivity, stability, and lipophilicity, making it distinct from other similar carbamates.
Propriétés
Numéro CAS |
2146-21-6 |
|---|---|
Formule moléculaire |
C11H10F5NO2 |
Poids moléculaire |
283.19 g/mol |
Nom IUPAC |
propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C11H10F5NO2/c1-5(2)19-10(18)17-8-4-6(12)3-7(9(8)13)11(14,15)16/h3-5H,1-2H3,(H,17,18) |
Clé InChI |
ZJZPAOXLFNEVKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NC1=CC(=CC(=C1F)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


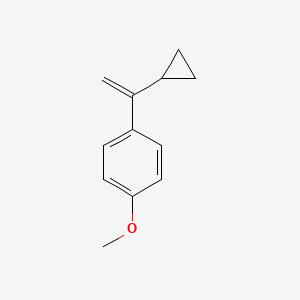
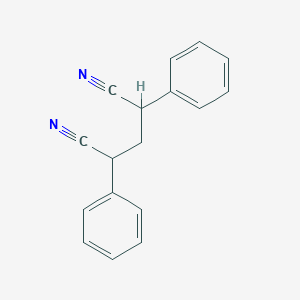
![1,3-Dioxaspiro[4.5]decane](/img/structure/B14745784.png)

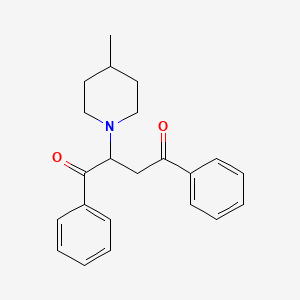
![5-[(E)-inden-1-ylidenemethyl]-1,3-benzodioxole](/img/structure/B14745805.png)
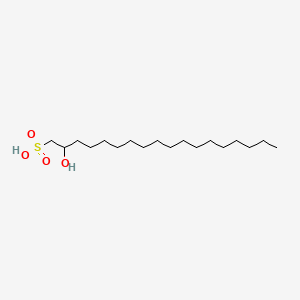
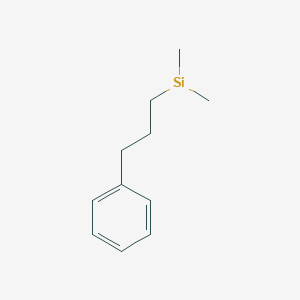
![N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B14745823.png)
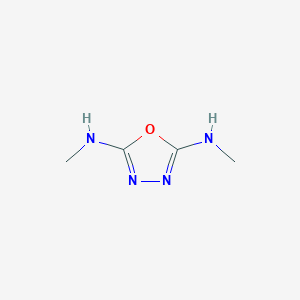
![ethyl (5E)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B14745847.png)
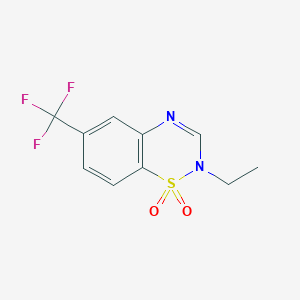
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B14745866.png)
